molecular formula C12H19NO B13187357 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile

Cat. No.: B13187357
M. Wt: 193.28 g/mol
InChI Key: WQMGNFMECNQBCW-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, and a nitrile group. The presence of the oxaspiro and nitrile functionalities makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the formation of the spirocyclic structure followed by the introduction of the nitrile group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The nitrile group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine or alkane functionalities.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may also influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: An aromatic amine with similar steric properties.

    2-Pyridinecarbonitrile: A nitrile-containing compound with a different ring structure.

    1H-Indole-3-carbaldehyde: An indole derivative with a nitrile group.

Uniqueness

6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the oxaspiro and nitrile functionalities makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

6-propan-2-yl-1-oxaspiro[2.6]nonane-2-carbonitrile

InChI

InChI=1S/C12H19NO/c1-9(2)10-4-3-6-12(7-5-10)11(8-13)14-12/h9-11H,3-7H2,1-2H3

InChI Key

WQMGNFMECNQBCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2(CC1)C(O2)C#N

Origin of Product

United States

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